molecular formula C19H19N3O3S B2450078 2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile CAS No. 2109267-17-4

2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile

Cat. No.: B2450078
CAS No.: 2109267-17-4
M. Wt: 369.44
InChI Key: XFPHRINKBIXDEI-UHFFFAOYSA-N
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Description

2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile is a highly specialized chemical compound that has piqued the interest of researchers in various fields due to its complex structure and potential applications. This compound belongs to a class of molecules that combines bicyclic systems with sulfonyl and benzonitrile functionalities, resulting in a unique set of chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile typically involves multi-step organic synthesis. One common route includes the following steps:

  • Synthesis of the azabicyclo[3.2.1]octane core: : This can be achieved through catalytic hydrogenation of suitable bicyclic precursors.

  • Introduction of the pyridin-3-yloxy group: : Using nucleophilic substitution reactions, the pyridin-3-yloxy group is attached to the bicyclic structure.

  • Addition of the sulfonyl group: : This step often involves sulfonylation reactions, utilizing reagents like sulfonyl chlorides.

  • Benzonitrile group attachment:

Industrial Production Methods

Industrial production of this compound typically scales up the aforementioned laboratory procedures, often employing continuous flow chemistry to enhance reaction efficiency and yield. Optimizing reaction conditions (temperature, solvent, catalysts) is critical for producing the compound on a large scale with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo several types of chemical reactions, including:

  • Oxidation: : Reactions with oxidizing agents can modify the functional groups, particularly the sulfonyl group.

  • Reduction: : Reduction reactions can alter the azabicyclic structure or the nitrile group.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the pyridin-3-yloxy and benzonitrile sites.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

  • Substitution: : Solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are often used, along with catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation and reduction typically result in modified functional groups, while substitution can lead to a variety of derivative compounds with altered reactivity and properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing complex molecules, particularly in the field of medicinal chemistry where the azabicyclic structure is of interest.

Biology

Biologically, this compound can be used to study receptor interactions, especially given its potential to bind to certain biological targets due to its intricate structure.

Medicine

In medicinal research, this compound may be investigated for its therapeutic potential, possibly acting as a precursor or component in drug design for targeting specific enzymes or receptors.

Industry

Industrial applications include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The compound's mechanism of action typically involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the bicyclic structure provides rigidity and specificity to the binding process.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yloxy)benzonitrile: : Lacks the azabicyclo[3.2.1]octane core.

  • (1R,5S)-3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane: : Lacks the sulfonyl and benzonitrile groups.

  • Benzonitrile derivatives: : With various substituents instead of the sulfonyl group.

Uniqueness

What sets 2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile apart is its combination of the azabicyclic structure, sulfonyl group, and benzonitrile functionality, making it a unique molecule with specific chemical and biological properties not easily mimicked by simpler analogs.

There you have it—a deep dive into the world of this fascinating compound! Curious about any specific aspect of it?

Properties

IUPAC Name

2-[(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c20-12-14-4-1-2-6-19(14)26(23,24)22-15-7-8-16(22)11-18(10-15)25-17-5-3-9-21-13-17/h1-6,9,13,15-16,18H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPHRINKBIXDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C#N)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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